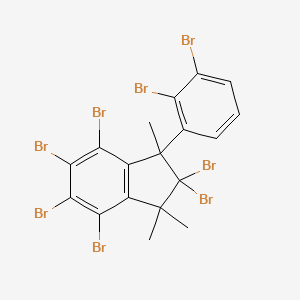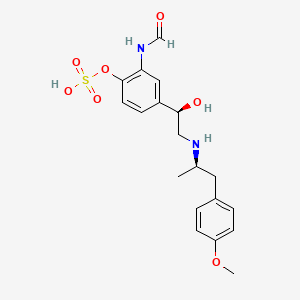
2-Hexyl-3-methylmaleic Anhydride-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hexyl-3-methylmaleic Anhydride-d3 is a deuterated analog of 2-Hexyl-3-methylmaleic Anhydride. This compound is labeled with deuterium, which is a stable isotope of hydrogen. The molecular formula of this compound is C11H13D3O3, and it has a molecular weight of 199.26 g/mol . This compound is primarily used in scientific research, particularly in the fields of chemistry and biology, due to its unique properties and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexyl-3-methylmaleic Anhydride-d3 typically involves the deuteration of 2-Hexyl-3-methylmaleic Anhydride. Deuteration is the process of replacing hydrogen atoms with deuterium. This can be achieved through various methods, including catalytic exchange reactions and chemical synthesis using deuterated reagents .
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes. These processes are designed to ensure high purity and yield of the deuterated compound. The production methods are optimized to minimize the loss of deuterium and to ensure the stability of the final product .
化学反応の分析
Types of Reactions
2-Hexyl-3-methylmaleic Anhydride-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent the decomposition of the reducing agent.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may produce alcohols.
科学的研究の応用
2-Hexyl-3-methylmaleic Anhydride-d3 has a wide range of scientific research applications, including:
Chemistry: It is used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study the structure and dynamics of molecules.
Biology: It is used in metabolic studies to trace the pathways of biochemical reactions in living organisms.
Medicine: It is used in drug development to study the pharmacokinetics and metabolism of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with unique properties .
作用機序
The mechanism of action of 2-Hexyl-3-methylmaleic Anhydride-d3 involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a tracer to study metabolic pathways and enzyme activities. The deuterium atoms in the compound provide a unique signature that can be detected using NMR spectroscopy, allowing researchers to track the movement and transformation of the compound within the system .
類似化合物との比較
2-Hexyl-3-methylmaleic Anhydride-d3 can be compared with other similar compounds, such as:
2-Hexyl-3-methylmaleic Anhydride: The non-deuterated analog of this compound. It has similar chemical properties but lacks the unique isotopic signature provided by deuterium.
2-Hexylmaleic Anhydride: A related compound with a similar structure but without the methyl group at the 3-position.
3-Methylmaleic Anhydride: A related compound with a similar structure but without the hexyl group at the 2-position .
The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in scientific research, particularly in NMR spectroscopy and metabolic studies.
特性
CAS番号 |
1346598-99-9 |
|---|---|
分子式 |
C11H16O3 |
分子量 |
199.264 |
IUPAC名 |
3-hexyl-4-(trideuteriomethyl)furan-2,5-dione |
InChI |
InChI=1S/C11H16O3/c1-3-4-5-6-7-9-8(2)10(12)14-11(9)13/h3-7H2,1-2H3/i2D3 |
InChIキー |
SAYHBWSPMUSNEJ-BMSJAHLVSA-N |
SMILES |
CCCCCCC1=C(C(=O)OC1=O)C |
同義語 |
3-Hexyl-4-(methyl-d3)-2,5-furandione; Hexyl(methyl-d3)maleic Anhydride; 3-Hexyl-4-(methyl-d3)furan-2,5-dione; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


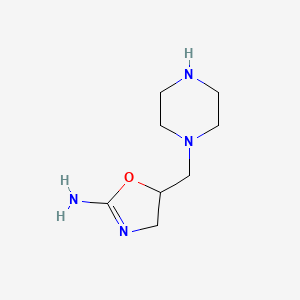
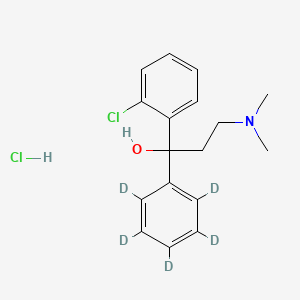
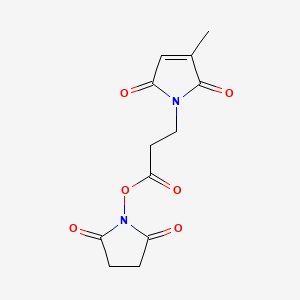
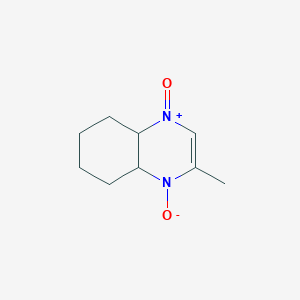
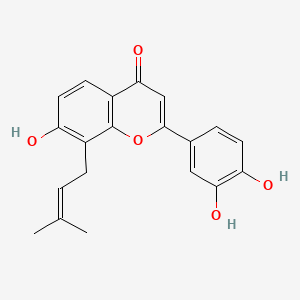
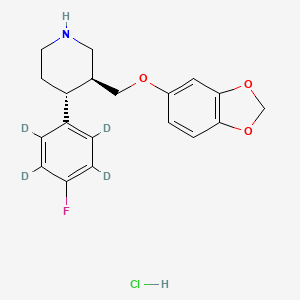
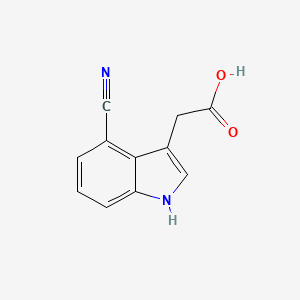
![5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline](/img/structure/B585852.png)
